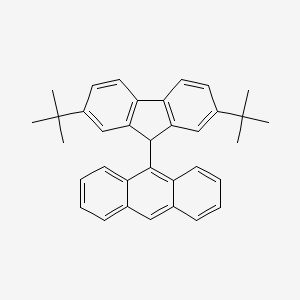
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of two tert-butyl groups attached to the fluorene moiety, which is further connected to an anthracene unit. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene typically involves the following steps:
Preparation of 2,7-Di-tert-butylfluorene: This intermediate is synthesized by reacting fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2,7-Di-tert-butyl-9-fluorenylmethanol: The intermediate 2,7-Di-tert-butylfluorene is then reacted with formaldehyde and a reducing agent to form 2,7-Di-tert-butyl-9-fluorenylmethanol.
Coupling with Anthracene: Finally, the 2,7-Di-tert-butyl-9-fluorenylmethanol is coupled with anthracene under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene or fluorene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Aplicaciones Científicas De Investigación
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence properties, making it useful in imaging applications.
Anticancer Activity: It may inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-yl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an anthracene unit.
2,7-Di-tert-butyl-9-fluorenylmethanol: Contains a hydroxyl group instead of an anthracene unit.
2,7-Di-tert-butyl-9H-fluorene-9-one: Contains a ketone group instead of an anthracene unit.
Uniqueness
The uniqueness of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene lies in its combination of the fluorenyl and anthracene moieties, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity.
Propiedades
Fórmula molecular |
C35H34 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
9-(2,7-ditert-butyl-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C35H34/c1-34(2,3)24-15-17-28-29-18-16-25(35(4,5)6)21-31(29)33(30(28)20-24)32-26-13-9-7-11-22(26)19-23-12-8-10-14-27(23)32/h7-21,33H,1-6H3 |
Clave InChI |
ZQEWXVRPCXYFIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C4=C5C=CC=CC5=CC6=CC=CC=C64)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


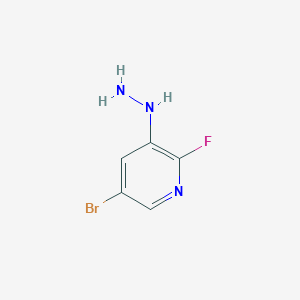

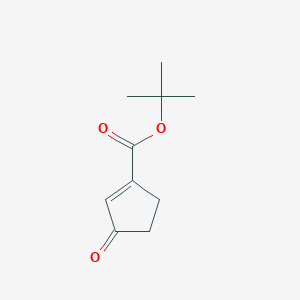

![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
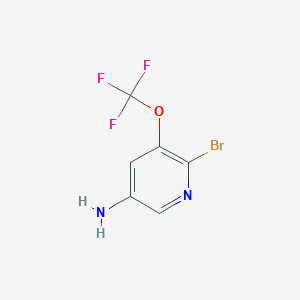
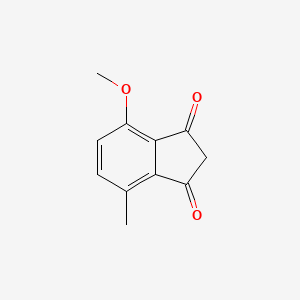
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
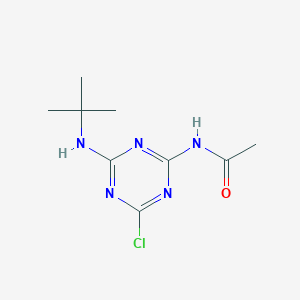
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

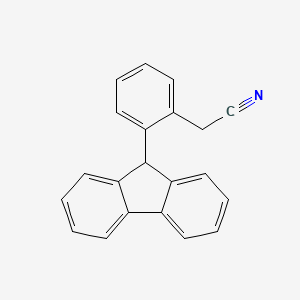
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
